molecular formula C7H8ClN B600100 2-Chlorocyclohex-1-ene-1-carbonitrile CAS No. 119205-37-7

2-Chlorocyclohex-1-ene-1-carbonitrile

Cat. No. B600100
M. Wt: 141.598
InChI Key: AFMPUGDGNQTHOQ-UHFFFAOYSA-N
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Patent
US09132129B2

Procedure details

To a solution of 2-chlorocyclohex-1-enecarbonitrile (3.01 g; 21.3 mmol) in a mixture ethanol-tetrahydrofurane (6:1, 42 mL) were added potassium carbonate (3.12 g; 22.6 mmol) and ethyl 2-mercaptoacetate (3.5 mL; 31.9 mmol). The solution was heated under nitrogen atmosphere at 90° C. for 24 h. The solvent was evaporated under reduced pressure and the residue was purified by flash-chormatography on silica gel using a gradient of ethyl acetate (0-10%) in heptane as eluent to yield 2.4 g (50%) of ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate as a bright yellow solid. ESI/APCI (+): 226 (M+H).
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofurane
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]#[N:9].C(=O)([O-])[O-].[K+].[K+].[SH:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(O)C.O1CCCC1>[NH2:9][C:8]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=2[S:16][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
3.01 g
Type
reactant
Smiles
ClC1=C(CCCC1)C#N
Name
Quantity
3.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.5 mL
Type
reactant
Smiles
SCC(=O)OCC
Name
ethanol tetrahydrofurane
Quantity
42 mL
Type
solvent
Smiles
C(C)O.O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash-chormatography on silica gel using a gradient of ethyl acetate (0-10%) in heptane as eluent

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)OCC)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.